molecular formula C22H20O12 B1442950 DiosMetin 7-O-beta-D-Glucuronide CAS No. 1237479-09-2

DiosMetin 7-O-beta-D-Glucuronide

Cat. No.: B1442950
CAS No.: 1237479-09-2
M. Wt: 476.4 g/mol
InChI Key: XCKMDTYMOHXUHG-SXFAUFNYSA-N
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Description

DiosMetin 7-O-beta-D-Glucuronide is a flavonoid compound derived from diosmetin, which is a naturally occurring flavone found in various plants, including citrus fruits. This compound is known for its antioxidant properties and is a significant metabolite in the human body, particularly in the systemic circulation where it is enzymatically esterified from diosmetin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diosmetin 7-glucuronide typically involves the glucuronidation of diosmetin. This process can be achieved through enzymatic reactions using glucuronosyltransferases. The reaction conditions often include the presence of uridine diphosphate glucuronic acid as a glucuronide donor and appropriate buffers to maintain the pH .

Industrial Production Methods

Industrial production of diosmetin 7-glucuronide may involve biotechnological methods, including the use of microbial or plant cell cultures that express the necessary enzymes for glucuronidation. These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

DiosMetin 7-O-beta-D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of diosmetin, and substituted flavonoid compounds. These products can have different biological activities and properties compared to the parent compound .

Scientific Research Applications

DiosMetin 7-O-beta-D-Glucuronide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diosmetin 7-glucuronide involves its interaction with various molecular targets and pathways. It exerts its effects primarily through antioxidant mechanisms, scavenging free radicals, and reducing oxidative stress. Additionally, it modulates signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diosmetin 7-glucuronide include:

Uniqueness

DiosMetin 7-O-beta-D-Glucuronide is unique due to its specific glucuronidation at the 7-position, which enhances its water solubility and bioavailability compared to its aglycone form, diosmetin. This modification also influences its biological activity, making it a valuable compound for therapeutic applications .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKMDTYMOHXUHG-SXFAUFNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307990
Record name Diosmetin 7-O-β-D-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35110-20-4
Record name Diosmetin 7-O-β-D-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35110-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diosmetin 7-O-β-D-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Diosmetin 7-glucuronide formed in the body?

A: Diosmetin 7-glucuronide is a metabolite of luteolin, a flavonoid found in various plants. Research indicates that it can be formed through two main pathways in the body, both involving the interplay of UDP-glucuronosyltransferases (UGTs) and catechol-O-methyltransferases (COMTs) [].

    Q2: Besides being a human metabolite, has Diosmetin 7-glucuronide been isolated from any natural sources?

    A: Yes, Diosmetin 7-glucuronide has been isolated as a natural product. It was identified in the flowers of Dombeya calantha, a plant species native to Madagascar []. This finding suggests that Diosmetin 7-glucuronide may possess unique biological properties and warrants further investigation.

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